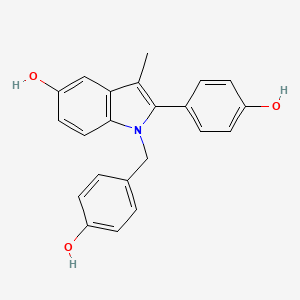

1-(4-Hydroxybenzyl)-2-(4-hydroxyphenyl)-3-methyl-1h-indol-5-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(4-Hydroxybenzyl)-2-(4-hydroxyphenyl)-3-methyl-1h-indol-5-ol is a complex organic compound that features a unique structure combining hydroxybenzyl and hydroxyphenyl groups with an indole core

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Hydroxybenzyl)-2-(4-hydroxyphenyl)-3-methyl-1h-indol-5-ol typically involves multi-step organic reactions. One common approach is the condensation of 4-hydroxybenzaldehyde with 4-hydroxyacetophenone under basic conditions to form a chalcone intermediate. This intermediate undergoes cyclization in the presence of a suitable catalyst to form the indole core. The final step involves methylation of the indole nitrogen to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions and renewable starting materials, can be explored to make the process more sustainable.

Analyse Des Réactions Chimiques

Types of Reactions

1-(4-Hydroxybenzyl)-2-(4-hydroxyphenyl)-3-methyl-1h-indol-5-ol can undergo various chemical reactions, including:

Oxidation: The hydroxy groups can be oxidized to form quinones.

Reduction: The compound can be reduced to form dihydro derivatives.

Substitution: Electrophilic aromatic substitution can occur at the phenyl rings.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Friedel-Crafts acylation using acyl chlorides and aluminum chloride as a catalyst.

Major Products

Oxidation: Quinone derivatives.

Reduction: Dihydro derivatives.

Substitution: Acylated products at the phenyl rings.

Applications De Recherche Scientifique

1-(4-Hydroxybenzyl)-2-(4-hydroxyphenyl)-3-methyl-1h-indol-5-ol has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential antioxidant and anti-inflammatory properties.

Medicine: Investigated for its potential as a therapeutic agent in treating diseases such as cancer and neurodegenerative disorders.

Industry: Explored for its use in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Mécanisme D'action

The mechanism of action of 1-(4-Hydroxybenzyl)-2-(4-hydroxyphenyl)-3-methyl-1h-indol-5-ol involves its interaction with various molecular targets and pathways. The hydroxy groups can participate in hydrogen bonding and redox reactions, which can modulate the activity of enzymes and receptors. The indole core can interact with biological membranes and proteins, affecting cellular signaling pathways.

Comparaison Avec Des Composés Similaires

Similar Compounds

1-(4-Hydroxybenzyl)-2-(4-hydroxyphenyl)-1h-indole: Lacks the methyl group on the indole nitrogen.

2-(4-Hydroxyphenyl)-3-methyl-1h-indole: Lacks the hydroxybenzyl group.

1-(4-Hydroxybenzyl)-3-methyl-1h-indole: Lacks the hydroxyphenyl group.

Uniqueness

1-(4-Hydroxybenzyl)-2-(4-hydroxyphenyl)-3-methyl-1h-indol-5-ol is unique due to the presence of both hydroxybenzyl and hydroxyphenyl groups, which confer distinct chemical and biological properties. The combination of these functional groups with the indole core enhances its potential for diverse applications in various fields.

Activité Biologique

1-(4-Hydroxybenzyl)-2-(4-hydroxyphenyl)-3-methyl-1H-indol-5-ol, also known as a complex organic compound with significant biological properties, has garnered attention in various fields, including medicinal chemistry and pharmacology. This compound features a unique structure that combines hydroxybenzyl and hydroxyphenyl groups with an indole core, contributing to its diverse biological activities.

The compound's chemical formula is C22H19NO3, with a molecular weight of approximately 345.36 g/mol. Its structure includes multiple hydroxyl groups, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C22H19NO3 |

| Molecular Weight | 345.36 g/mol |

| CAS Number | 104599-10-2 |

| LogP | 4.37 |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The hydroxy groups can engage in hydrogen bonding and redox reactions, modulating the activity of enzymes and receptors. The indole core can influence cellular signaling pathways by interacting with biological membranes and proteins .

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders. The presence of hydroxyl groups enhances its ability to scavenge free radicals, thus protecting cellular components from oxidative damage .

Anti-inflammatory Effects

Studies have shown that this compound possesses anti-inflammatory properties. It has been observed to inhibit the production of pro-inflammatory cytokines in vitro, suggesting its potential as a therapeutic agent for inflammatory diseases .

Antimicrobial Activity

The compound has demonstrated antimicrobial properties against various pathogens. In vitro tests revealed that it exhibits inhibitory effects on bacterial strains such as Escherichia coli and Staphylococcus aureus, indicating its potential use in treating infections .

Case Studies

Several studies have investigated the biological activities of this compound:

- Antioxidant Activity : A study reported that the compound significantly reduced oxidative stress markers in cultured cells, indicating its potential for developing antioxidant therapies .

- Anti-inflammatory Effects : In a murine model of inflammation, treatment with this compound led to a marked reduction in swelling and pain, supporting its use in managing inflammatory conditions .

- Antimicrobial Efficacy : A comparative study highlighted the compound's effectiveness against both gram-positive and gram-negative bacteria, suggesting broad-spectrum antimicrobial potential .

Propriétés

IUPAC Name |

2-(4-hydroxyphenyl)-1-[(4-hydroxyphenyl)methyl]-3-methylindol-5-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19NO3/c1-14-20-12-19(26)10-11-21(20)23(13-15-2-6-17(24)7-3-15)22(14)16-4-8-18(25)9-5-16/h2-12,24-26H,13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPMOCTUKPAGCTC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(C2=C1C=C(C=C2)O)CC3=CC=C(C=C3)O)C4=CC=C(C=C4)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.